molecular formula C22H26O4S2 B12647257 Diisobutyl 2,2'-dithiobisbenzoate CAS No. 81050-13-7

Diisobutyl 2,2'-dithiobisbenzoate

Cat. No.: B12647257
CAS No.: 81050-13-7
M. Wt: 418.6 g/mol
InChI Key: ZHMPSNIPJWEEHZ-UHFFFAOYSA-N
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Description

Diisobutyl 2,2’-dithiobisbenzoate is a chemical compound with the molecular formula C22H26O4S2. It is known for its unique structure, which includes two benzoate groups connected by a disulfide bond. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisobutyl 2,2’-dithiobisbenzoate typically involves the esterification of 2,2’-dithiobisbenzoic acid with isobutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of diisobutyl 2,2’-dithiobisbenzoate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl 2,2’-dithiobisbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisobutyl 2,2’-dithiobisbenzoate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used as an additive in lubricants and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of diisobutyl 2,2’-dithiobisbenzoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, which play a crucial role in its biological and chemical activities. The compound can modulate oxidative stress pathways and interact with cellular thiols, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisobutyl 2,2’-dithiobisbenzoate is unique due to its disulfide bond, which imparts distinctive redox properties. This makes it particularly useful in applications requiring oxidative stability and reactivity, setting it apart from other similar compounds .

Properties

CAS No.

81050-13-7

Molecular Formula

C22H26O4S2

Molecular Weight

418.6 g/mol

IUPAC Name

2-methylpropyl 2-[[2-(2-methylpropoxycarbonyl)phenyl]disulfanyl]benzoate

InChI

InChI=1S/C22H26O4S2/c1-15(2)13-25-21(23)17-9-5-7-11-19(17)27-28-20-12-8-6-10-18(20)22(24)26-14-16(3)4/h5-12,15-16H,13-14H2,1-4H3

InChI Key

ZHMPSNIPJWEEHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC(C)C

Origin of Product

United States

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